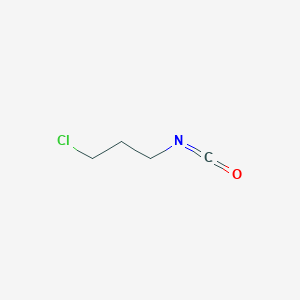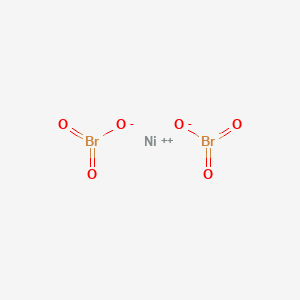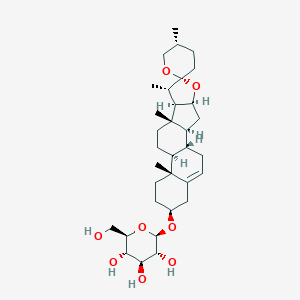
Trisilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilirane is a silicon-based compound that has gained significant attention in the scientific research community due to its unique properties. It is a colorless, odorless, and highly reactive liquid that contains three silicon atoms and six hydrogen atoms. Trisilirane is known for its ability to form strong bonds with other molecules, making it an essential compound in various scientific fields.
Scientific Research Applications
Trisilirane has a wide range of applications in scientific research, including materials science, organic chemistry, and nanotechnology. It is used as a reducing agent, a catalyst, a crosslinking agent, and a precursor for the synthesis of various silicon-based materials. Trisilirane is also used in the fabrication of silicon nanowires and other nanostructures.
Mechanism of Action
Trisilirane's mechanism of action is based on its ability to form strong bonds with other molecules. It reacts with various functional groups, such as aldehydes, ketones, and carboxylic acids, to reduce them to their corresponding alcohols. Trisilirane also reacts with unsaturated compounds, such as alkenes and alkynes, to form silicon-carbon bonds.
Biochemical and Physiological Effects
Trisilirane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin irritation and respiratory problems if inhaled or ingested. Therefore, it is essential to handle trisilirane with caution and follow proper safety protocols.
Advantages and Limitations for Lab Experiments
Trisilirane's advantages for lab experiments include its high reactivity, its ability to form strong bonds with other molecules, and its versatility in various scientific fields. However, its limitations include its high cost, its potential toxicity, and its instability in air and moisture.
Future Directions
Trisilirane's potential for scientific research is vast, and future directions include exploring its applications in nanotechnology, catalysis, and materials science. Researchers can also investigate the synthesis of new silicon-based materials using trisilirane as a precursor. Additionally, further studies are needed to understand the biochemical and physiological effects of trisilirane and to develop proper safety protocols for its handling and use in scientific research.
Conclusion
Trisilirane is a highly reactive and versatile compound that has significant potential in various scientific fields. Its ability to form strong bonds with other molecules makes it an essential compound in materials science, organic chemistry, and nanotechnology. While further studies are needed to understand its biochemical and physiological effects fully, trisilirane's future in scientific research is promising.
Synthesis Methods
Trisilirane can be synthesized through several methods, including the reaction of silicon tetrachloride with lithium aluminum hydride or the reduction of trichlorosilane with sodium borohydride. The most commonly used method is the reduction of hexachlorodisilane with lithium aluminum hydride. This method produces trisilirane with high purity and yield.
properties
CAS RN |
12597-37-4 |
|---|---|
Product Name |
Trisilirane |
Molecular Formula |
H6Si3 |
Molecular Weight |
84.25 g/mol |
InChI |
InChI=1S/Si3/c1-2-3-1 |
InChI Key |
SZMYSIGYADXAEQ-UHFFFAOYSA-N |
SMILES |
[Si]1[Si][Si]1 |
Canonical SMILES |
[SiH2]1[SiH2][SiH2]1 |
Other CAS RN |
160927-90-2 |
synonyms |
trisilirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



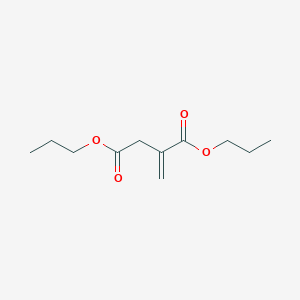
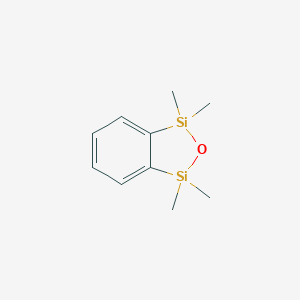
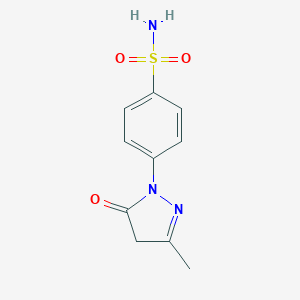
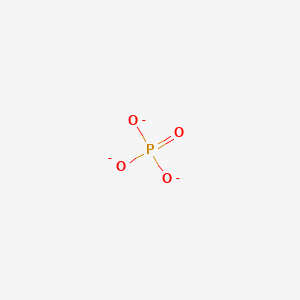
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
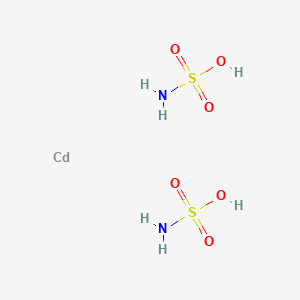
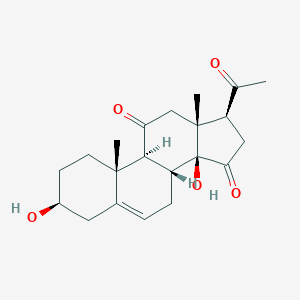
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
